

# Technical Guide: 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde

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## Compound of Interest

Compound Name: 1-(3-Bromo-phenyl)-  
cyclopropanecarbaldehyde

Cat. No.: B13188960

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## Part 1: Executive Summary & Compound Identity

**1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde** (CAS: 1267279-00-4) is a specialized building block in medicinal chemistry, valued for its ability to introduce a conformationally restricted cyclopropyl linker while retaining a reactive aldehyde handle and a brominated aryl motif suitable for downstream cross-coupling (e.g., Suzuki-Miyaura).

Due to its high molecular weight and polarity, this compound exhibits a high atmospheric boiling point, rendering it susceptible to thermal decomposition and oxidation during purification. This guide provides a technical analysis of its physical properties, specifically focusing on boiling point prediction, vacuum distillation protocols, and handling strategies to maintain structural integrity.

## Key Physicochemical Data

Property	Value / Description
CAS Number	1267279-00-4
Molecular Formula	C <sub>10</sub> H <sub>9</sub> BrO
Molecular Weight	225.08 g/mol
Predicted Boiling Point (760 mmHg)	275°C – 285°C (Extrapolated)
Operational Boiling Point (1.0 mmHg)	115°C – 125°C (Recommended range)
Physical State	Colorless to pale yellow oil (tends to darken upon oxidation)
Solubility	Soluble in DCM, THF, EtOAc; insoluble in water. <a href="#">[1]</a> <a href="#">[2]</a>

## Part 2: Boiling Point Analysis & Prediction Logic

### The Challenge of Atmospheric Distillation

Experimental boiling point data for **1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde** at atmospheric pressure is rarely reported because the compound degrades before reaching its boiling plateau (~280°C).[\[2\]](#) The aldehyde functionality is prone to:

- Auto-oxidation: Rapid conversion to 1-(3-bromophenyl)cyclopropanecarboxylic acid in the presence of heat and air.
- Tischenko Reaction: Disproportionation catalyzed by trace alkoxides or heat.

### Nomograph-Based Pressure Correction

To purify this compound safely, researchers must utilize reduced pressure. The relationship between the atmospheric boiling point and the required vacuum temperature follows the Clausius-Clapeyron relation.

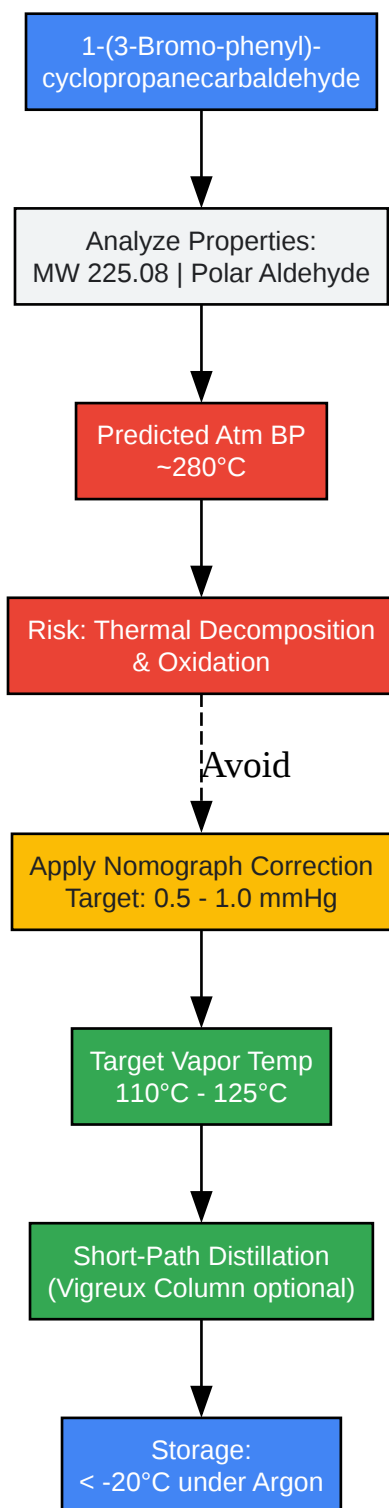
Estimated Distillation Ranges:

- High Vacuum (0.5 mmHg): 105°C – 110°C

- Standard Vacuum (10 mmHg): 155°C – 165°C
- Atmospheric (760 mmHg): >275°C (Decomposition Risk)

Note: The 1,1-disubstitution pattern on the cyclopropane ring creates a quaternary center that slightly lowers the boiling point compared to linear isomers due to a more globular molecular shape, but the heavy bromine atom dominates the volatility profile.

## Logic Diagram: Boiling Point & Handling Strategy



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Figure 1: Decision matrix for determining the safe handling and purification temperature of high-boiling aldehyde intermediates.

## Part 3: Experimental Protocol (Synthesis & Purification)

### Synthesis Context (Source of Impurities)

Understanding the boiling point requires understanding the synthesis, as specific impurities will affect the distillation range.

- Route: Alkylation of 3-bromophenylacetonitrile with 1,2-dibromoethane (using NaOH/TBAB), followed by DIBAL-H reduction.
- Key Impurity: The unreduced nitrile precursor (BP ~140°C at 1 mmHg) and the over-reduced alcohol (BP > Aldehyde).
- Implication: A fractional distillation is required to separate the aldehyde from the lower-boiling nitrile.

### Vacuum Distillation Protocol

Objective: Isolate >98% pure aldehyde from the crude reaction mixture.

Equipment Setup:

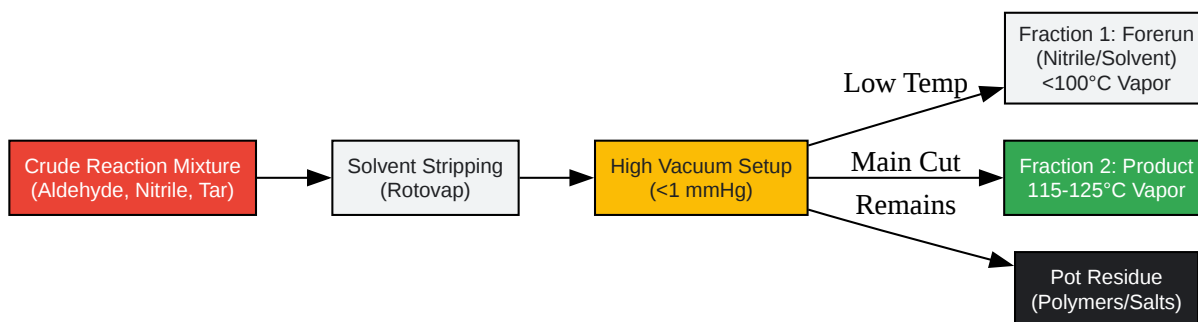
- Short-path distillation head (minimize thermal exposure).
- High-vacuum pump (capable of <1 mmHg).
- Manometer (digital preferred).
- Oil bath with magnetic stirring.

Step-by-Step Methodology:

- Degassing: Place the crude oil in the boiling flask. Stir rapidly under high vacuum (without heat) for 10 minutes to remove residual solvents (DCM/THF). Failure to do this will cause "bumping" when heat is applied.
- Ramp Heating:

- Set vacuum to 1.0 mmHg.
- Slowly raise oil bath temperature to 130°C.
- Observe the first fraction (Forerun): Vapor temp <100°C. This contains residual solvent and unreacted nitrile. Discard.
- Product Collection:
  - Raise bath temperature to 145°C – 155°C.
  - Collect the main fraction when vapor temperature stabilizes between 115°C and 125°C (at 1 mmHg).
  - Visual Cue: The product should be a clear, colorless oil. If it turns yellow in the receiver, check vacuum integrity (oxidation).
- Shutdown:
  - Remove heat source.[3]
  - Backfill with Argon or Nitrogen (Never air) to prevent rapid oxidation of the hot aldehyde.

## Purification Workflow Diagram



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Figure 2: Purification workflow isolating the target aldehyde from synthetic byproducts.

## Part 4: Storage and Stability

Once distilled, the boiling point is no longer the primary concern—stability is.

- Temperature: Store at -20°C.
- Atmosphere: Inert gas (Argon preferred over Nitrogen due to density).
- Stabilizers: For long-term storage (>1 month), consider adding 0.1% w/w hydroquinone or BHT to inhibit radical oxidation, provided it does not interfere with downstream chemistry.

## References

- PubChem. (n.d.). Compound Summary: 1-(3-Bromophenyl)cyclopropanecarbonitrile (Precursor Data). Retrieved March 7, 2026, from [[Link](#)]

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## Sources

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- 2. [1267279-00-4|1-\(3-Bromophenyl\)cyclopropane-1-carbaldehyde|BLD Pharm](https://www.bldpharm.com) [[bldpharm.com](https://www.bldpharm.com)]
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